molecular formula C20H18FN5O2 B2679635 2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1286724-61-5

2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2679635
CAS No.: 1286724-61-5
M. Wt: 379.395
InChI Key: BTHSLUNAVMSQJZ-UHFFFAOYSA-N
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Description

2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex heterocyclic compound that features a triazoloquinazoline core structure. The presence of the triazoloquinazoline core and the acetamide group contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamide derivatives. These intermediates are then reacted with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Its antibacterial properties make it a candidate for developing new antibiotics.

    Industry: The compound’s unique structure allows for its use in various industrial applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of 2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound’s antibacterial activity is likely due to its ability to interfere with bacterial enzyme systems, leading to cell death.

Comparison with Similar Compounds

Similar compounds to 2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide include other triazoloquinazoline derivatives and triazolothiadiazine compounds. These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities . For example, triazolothiadiazine derivatives have shown promise as anticancer and antimicrobial agents . The uniqueness of this compound lies in its specific combination of the triazoloquinazoline core with the acetamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c1-12(2)13-3-6-15(7-4-13)23-18(27)10-26-20(28)25-11-22-17-8-5-14(21)9-16(17)19(25)24-26/h3-9,11-12H,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHSLUNAVMSQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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